![molecular formula C14H10Cl2N2O3S B14126874 (E)-1-[4-(2,6-dichlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14126874.png)
(E)-1-[4-(2,6-dichlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine is a complex organic compound characterized by the presence of a sulfanyl group, nitro group, and methoxyamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated aromatic compound, reacts with a sulfanyl group-containing reagent under controlled conditions. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid. The final step involves the formation of the methoxyamine functionality through a condensation reaction with methoxyamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the nitro and sulfanyl groups suggests potential activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: Known for its cytotoxic activity against cancer cells.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Investigated for their antiviral activity.
Uniqueness
(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and potential biological activities. Its dichlorophenyl and nitrophenyl moieties contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H10Cl2N2O3S |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
(E)-1-[4-(2,6-dichlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine |
InChI |
InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-5-6-13(12(7-9)18(19)20)22-14-10(15)3-2-4-11(14)16/h2-8H,1H3/b17-8+ |
InChI Key |
ZWXNWUNCUOFGNH-CAOOACKPSA-N |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B14126799.png)


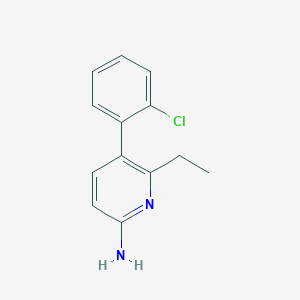
![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14126825.png)
![Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-](/img/structure/B14126826.png)
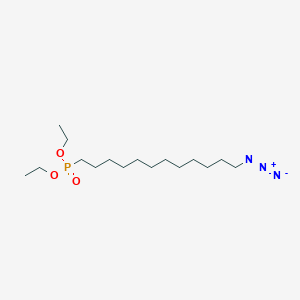
![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine](/img/structure/B14126832.png)
![2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde](/img/structure/B14126833.png)
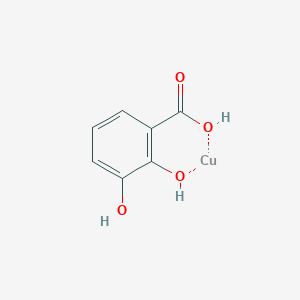
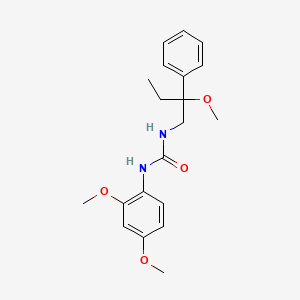
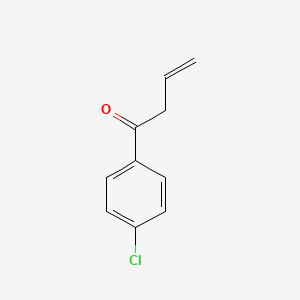
![2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14126863.png)
![3-(4-chlorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126869.png)
